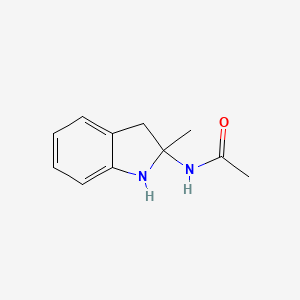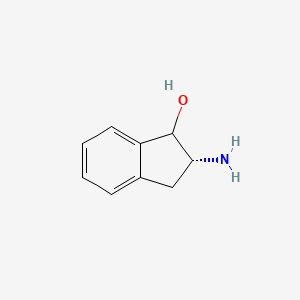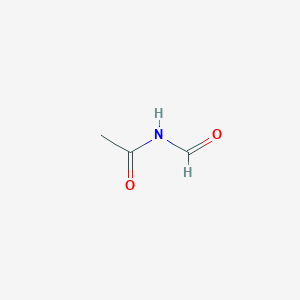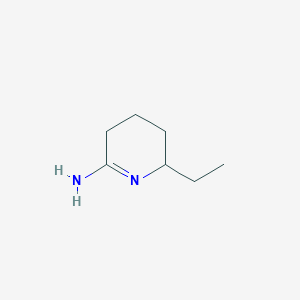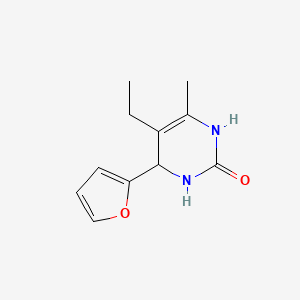
5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The general reaction scheme is as follows:
Aldehyde: (e.g., furfural) + (e.g., ethyl acetoacetate) + → this compound
Reaction Conditions: The reaction is typically carried out in the presence of a catalyst such as hydrochloric acid or acetic acid, at a temperature range of 80-100°C for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Biginelli reaction to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The dihydropyrimidinone ring can be reduced to form tetrahydropyrimidinone derivatives.
Substitution: The hydrogen atoms on the dihydropyrimidinone ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydropyrimidinone derivatives.
Substitution: Substituted dihydropyrimidinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as dihydrofolate reductase and thymidylate synthase.
Pathways Involved: Inhibition of DNA synthesis and cell proliferation, leading to its potential anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Ethyl-4-(phenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
- 5-Ethyl-4-(thiophen-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
- 5-Ethyl-4-(pyridin-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
Uniqueness
5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
5-ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-3-8-7(2)12-11(14)13-10(8)9-5-4-6-15-9/h4-6,10H,3H2,1-2H3,(H2,12,13,14) |
Clave InChI |
KMFKGRCTXWSDNF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC(=O)NC1C2=CC=CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1R,2R)-2-fluorocyclopropyl]-3-oxopropanenitrile](/img/structure/B13104054.png)
![3-[(3,4-Dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one](/img/structure/B13104065.png)

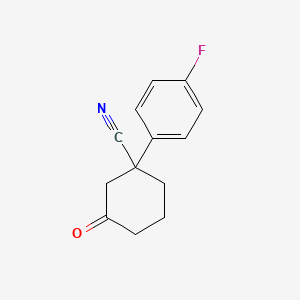
![N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13104093.png)
![tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13104100.png)


![4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine](/img/structure/B13104109.png)
![6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13104112.png)
